![molecular formula C13H12N2O2 B2945855 N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CAS No. 2411220-40-9](/img/structure/B2945855.png)
N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide, also known as TAT CN, is a small molecule inhibitor that has been widely used in scientific research. It has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用机制
N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN inhibits the activity of PTPs by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, which leads to the activation of downstream signaling pathways. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been shown to selectively inhibit certain PTPs, which makes it a useful tool for studying the specific functions of these enzymes.
Biochemical and Physiological Effects:
N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. In addition, N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for certain PTPs, which makes it a useful tool for studying the specific functions of these enzymes. However, N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the specificity of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN for certain PTPs can also be a limitation, as it may not be useful for studying the functions of other PTPs.
未来方向
There are several future directions for the use of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN in scientific research. One direction is to further explore its potential as a cancer therapeutic. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has shown promising results in inhibiting the growth and proliferation of cancer cells, and further studies could lead to the development of new cancer treatments. Another direction is to study the role of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN in neurological disorders. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has shown neuroprotective effects in preclinical studies, and further research could lead to the development of new treatments for Alzheimer's disease and Parkinson's disease. Additionally, further studies could be done to optimize the synthesis and purification methods of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN to improve its yield and purity.
合成方法
The synthesis of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN involves the reaction of 3-hydroxybenzaldehyde with malononitrile and methyl propiolate in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques. The purity and yield of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN can be improved by optimizing the reaction conditions and purification methods.
科学研究应用
N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are a family of enzymes that play a crucial role in regulating cell signaling pathways. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been used to study the role of PTPs in cancer, inflammation, and neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-5-13(17)15(2)12(9-14)10-6-4-7-11(16)8-10/h4,6-8,12,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYILPXIVSLILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C(C#N)C1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2945773.png)
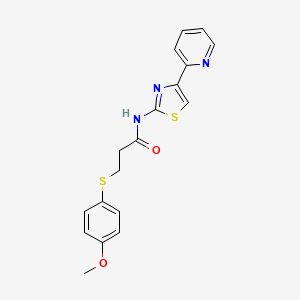
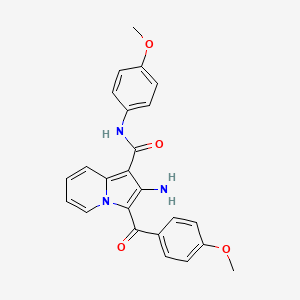
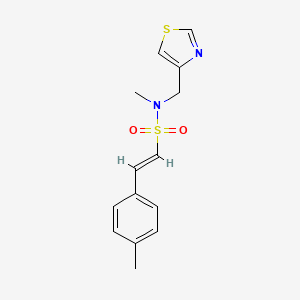

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2945784.png)
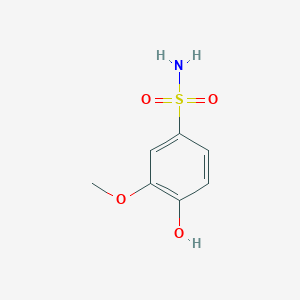
![N-(4-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2945786.png)
![N-(1-Cyanocyclohexyl)-2-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl-methylamino]-N-methylacetamide](/img/structure/B2945787.png)
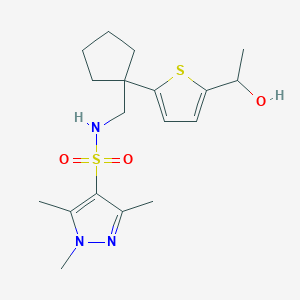

![3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2945790.png)
![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2945792.png)
![1-(Morpholin-4-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B2945795.png)